6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride
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Overview
Description
6-(Trifluoromethyl)-3-azabicyclo[410]heptane hydrochloride is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the cyclopropanation of aza-1,6-enynes. This process can be achieved through a transition-metal-free, radical oxidation method. The reaction conditions are mild and sustainable, allowing for the formation of the desired azabicyclo structure in a single step .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions are generally mild, making the reactions efficient and straightforward.
Major Products
The major products formed from these reactions include functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in various chemical transformations .
Scientific Research Applications
6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride exerts its effects involves its interaction with molecular targets through its unique bicyclic structure. The trifluoromethyl group enhances its chemical stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride
- Spiro[cyclopropane-1,2’-steroids]
- Bicyclo[2.2.1]heptane derivatives
Uniqueness
6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific trifluoromethyl substitution and azabicyclo structure. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H11ClF3N |
---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-1-2-11-4-5(6)3-6;/h5,11H,1-4H2;1H |
InChI Key |
CPWSZRCOBDWKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1(C2)C(F)(F)F.Cl |
Origin of Product |
United States |
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